N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide
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Overview
Description
N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide: is a synthetic organic compound with the molecular formula C16H18N2O4. It is characterized by the presence of two methoxyacetamide groups attached to a naphthalene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide typically involves the reaction of 1,5-diaminonaphthalene with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the methoxyacetamide groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents.
Major Products:
Oxidation: Naphthalene derivatives with carboxylic acids or ketones.
Reduction: Naphthalene derivatives with amine groups.
Substitution: Naphthalene derivatives with various substituted functional groups.
Scientific Research Applications
Chemistry: N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies .
Medicine: While not widely used in medicine, derivatives of N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide could be explored for their potential therapeutic properties. Research into its analogs may reveal compounds with pharmacological activity .
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism by which N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing amide groups. These functional groups can stabilize transition states and intermediates, facilitating various chemical transformations .
In biological systems, the compound may interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
N,N’-1,5-Naphthalenediylbis[2-chloro]acetamide: Similar structure but with chloro groups instead of methoxy groups.
N,N’-1,5-Naphthalenediylbis[2-hydroxy]acetamide: Similar structure but with hydroxy groups instead of methoxy groups.
N,N’-1,5-Naphthalenediylbis[2-ethyl]acetamide: Similar structure but with ethyl groups instead of methoxy groups.
Uniqueness: N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, making this compound particularly useful in applications requiring specific molecular recognition or binding properties .
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-methoxy-N-[5-[(2-methoxyacetyl)amino]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C16H18N2O4/c1-21-9-15(19)17-13-7-3-6-12-11(13)5-4-8-14(12)18-16(20)10-22-2/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
RUZUTAQOGNBUIP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)COC |
Origin of Product |
United States |
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